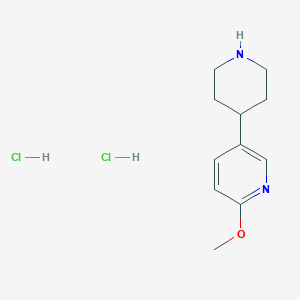

![molecular formula C11H11F3N2O B2510697 3-[4-(Trifluorométhyl)phényl]pipérazin-2-one CAS No. 185110-29-6](/img/structure/B2510697.png)

3-[4-(Trifluorométhyl)phényl]pipérazin-2-one

Vue d'ensemble

Description

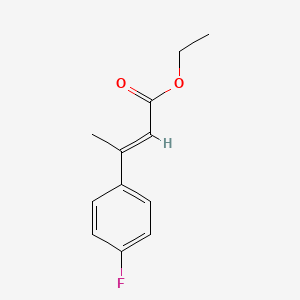

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety

Applications De Recherche Scientifique

Propriétés antinociceptives

La LPP1 a démontré des effets antinociceptifs dans des modèles animaux de la douleur. En particulier:

- Chez les souris neuropathiques, elle a significativement augmenté les seuils nociceptifs en réponse à une stimulation mécanique, thermique et de froid nocif .

Capacité antioxydante

Dans les homogénats de tissus cérébraux, la LPP1 a montré une capacité antioxydante:

Polymères moléculairement imprimés (MIP)

La LPP1 pourrait servir de modèle pour les MIP. Le dépôt électrochimique de dérivés du thiophène contenant un groupe –PhCF3 sur des surfaces d'électrodes peut conduire à la création de MIP avec des propriétés de reconnaissance spécifiques .

Synthèse d'indéno-pyrazole trifluorométhylé

La LPP1 est un précurseur pour la synthèse d'un indéno-pyrazole tricyclique, trifluorométhylé. Bien que le rendement soit modeste, ce composé pourrait avoir d'autres applications en chimie médicinale .

Mécanisme D'action

Target of Action

The primary target of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is the nociceptive thresholds in mouse models of persistent pain . The compound has been shown to have significant antinociceptive properties, particularly in the late phase of the formalin test .

Mode of Action

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one interacts with its targets by increasing nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation in neuropathic mice . This suggests that the compound may act by modulating the sensitivity of pain receptors or the transmission of pain signals.

Biochemical Pathways

It increases superoxide dismutase (SOD) activity, which is a key enzyme in the body’s antioxidant defense system .

Result of Action

The molecular and cellular effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one’s action include significant antinociceptive properties and an increase in pain thresholds in neuropathic mice . It also demonstrates antioxidant capacity in brain tissue homogenates, suggesting a potential neuroprotective effect .

Action Environment

It has been tested in various environments, including normoglycemic mice and streptozotocin (stz)-treated diabetic mice , suggesting that it may have different effects in different physiological conditions.

Analyse Biochimique

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown antioxidant properties by increasing the activity of superoxide dismutase in brain tissue homogenates . Additionally, it has been found to exhibit antinociceptive properties, which are mediated through its interaction with pain-related pathways . The nature of these interactions involves the modulation of enzyme activities and the stabilization of cell membranes, which contribute to its overall biochemical effects.

Cellular Effects

The effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antinociceptive properties in mouse models of persistent pain, where it increased nociceptive thresholds in response to mechanical, heat, and noxious cold stimulation . Furthermore, 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one has antioxidant capacity, which helps in reducing oxidative stress in cells . These cellular effects are crucial for its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to increase the activity of superoxide dismutase, an enzyme that plays a critical role in protecting cells from oxidative damage . Additionally, 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one has been shown to modulate pain pathways by interacting with receptors and enzymes involved in nociception . These molecular interactions are essential for understanding its pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one have been observed to change over time. The compound has demonstrated stability under normal storage conditions, with a purity of 95% . In in vitro and in vivo studies, it has shown long-term effects on cellular function, particularly in reducing oxidative stress and modulating pain pathways . The stability and degradation of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one are crucial for its potential therapeutic applications, as they determine its efficacy and safety over extended periods.

Dosage Effects in Animal Models

The effects of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antinociceptive and antioxidant properties . At lower doses, it effectively increases nociceptive thresholds and reduces oxidative stress without impairing motor coordination . At higher doses, it may cause adverse effects such as motor coordination impairments . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one.

Metabolic Pathways

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolism in the liver, where it is converted into active metabolites that contribute to its pharmacological effects . These metabolic pathways are crucial for understanding the bioavailability and efficacy of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied to determine its impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one within cells and tissues are essential for its pharmacological activity. This compound is transported across cell membranes and distributed to various tissues, where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement within the body . The localization and accumulation of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one in specific tissues are critical for its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites of action . Understanding the subcellular localization of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]piperazin-2-one typically involves the reaction of 4-(trifluoromethyl)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired piperazin-2-one structure. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:

- **

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKAPCSDNLGCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185110-29-6 | |

| Record name | 3-[4-(trifluoromethyl)phenyl]piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2510617.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/new.no-structure.jpg)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)